Aluminum tartrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

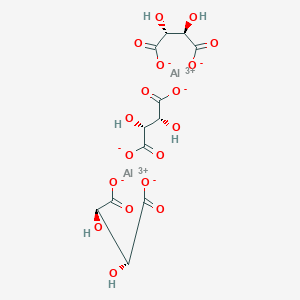

Structure

3D Structure of Parent

Properties

IUPAC Name |

dialuminum;2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H6O6.2Al/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIMPIJCOSFCOM-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Al+3].[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Al2O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-78-1 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, aluminum salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of Aluminum Tartrate from Aluminum Chloride Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of aluminum tartrate from aluminum chloride solutions. The document details the necessary reagents, experimental protocol, and key reaction parameters to achieve a high yield of the desired product. The information is compiled and extrapolated from established scientific findings to offer a practical resource for laboratory and developmental applications.

Introduction

This compound is an organic aluminum compound with applications in various fields, including as a mordant in the textile industry and potentially in pharmaceuticals and materials science. The synthesis of this compound from readily available precursors like aluminum chloride is a subject of interest for researchers developing new materials and formulations. This guide focuses on a specific, high-yield method for producing this compound in the form of ammonium this compound.

The synthesis involves the reaction of an aluminum chloride solution with tartaric acid in a mixed solvent system, followed by pH adjustment to induce precipitation. The process is sensitive to key parameters such as pH and the ratio of ethanol to the aqueous aluminum solution, which significantly influence the yield and properties of the final product.[1][2]

Experimental Protocol: Synthesis of Ammonium this compound

This section details the experimental procedure for the synthesis of ammonium this compound, based on the findings from a study on the synthesis of this compound from aluminum chloride solutions.[1][2]

Materials and Reagents

-

Aluminum chloride (AlCl₃)

-

Tartaric acid (C₄H₆O₆)

-

Ethanol (C₂H₅OH)

-

Ammonium hydroxide (NH₄OH) solution (for pH adjustment)

-

Deionized water

Equipment

-

Glass reactor or beaker

-

Magnetic stirrer and stir bar

-

pH meter

-

Burette or dropping funnel for addition of ammonium hydroxide

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Step-by-Step Synthesis Procedure

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of aluminum chloride. The concentration should be noted for calculating the molar ratios.

-

Prepare an aqueous solution of tartaric acid.

-

-

Reaction Mixture Preparation:

-

pH Adjustment and Precipitation:

-

While continuously stirring the reaction mixture, slowly add ammonium hydroxide solution dropwise.

-

Monitor the pH of the solution closely using a pH meter.

-

Continue adding ammonium hydroxide until the pH of the solution is greater than 3.0. A pH above this value is crucial for high yield.[1][2]

-

Upon reaching the target pH, a white precipitate of ammonium this compound will form.

-

-

Isolation and Purification of the Product:

-

Allow the precipitation to complete by continuing to stir for a predetermined period or letting it stand.

-

Separate the white precipitate from the solution by vacuum filtration using a Buchner funnel.

-

Wash the collected precipitate with a suitable solvent (e.g., a water-ethanol mixture) to remove any unreacted starting materials and by-products.

-

Dry the purified product in a drying oven at an appropriate temperature to remove residual solvent.

-

-

Characterization:

-

The final product, ammonium this compound, can be characterized using various analytical techniques such as:

-

Elemental analysis to determine the content of NH₄, Al, and C.

-

X-ray Diffraction (XRD) to analyze the crystal structure.

-

Scanning Electron Microscopy (SEM) to observe the morphology of the particles.

-

Particle size analysis.

-

-

Quantitative Data

The following tables summarize the key quantitative data derived from the synthesis of ammonium this compound from aluminum chloride.

Table 1: Optimal Reaction Conditions for High-Yield Synthesis [1][2]

| Parameter | Optimal Value |

| Ratio of Ethanol to Al Solution (v/v) | 3.0 |

| Final pH of the reaction mixture | > 3.0 |

| Achievable Synthesis Yield | > 97% |

Table 2: Chemical Composition of Synthesized Ammonium this compound [1][2]

| Component | Content (%) |

| Ammonium (NH₄) | 9.10 |

| Aluminum (Al) | 4.83 |

| Carbon (C) | 25.8 |

| Deduced Chemical Formula | (NH₄)₃Al(C₄H₄O₆)₃ |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

References

An In-Depth Technical Guide to the Chemical and Physical Properties of Aluminum Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum tartrate, a salt formed from aluminum and tartaric acid, is a compound with applications in various fields, including as a mordant in the textile industry and as a component in pharmaceutical and cosmetic formulations.[1] Its ability to form stable complexes and its astringent properties make it a subject of interest for researchers in materials science and drug development.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological interactions.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder or granule.[1][3] It is odorless and its solubility is notably dependent on temperature, being sparingly soluble in cold water but readily soluble in hot water and ammonia.[1] The presence of chiral centers in the tartrate ligand introduces stereoisomerism, which can influence the properties of the resulting aluminum complexes.

Data Presentation

The following tables summarize the key quantitative data for this compound. It is important to note that some physical properties, such as a definitive melting point and precise solubility at various temperatures, are not consistently reported in the literature.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂Al₂O₁₈ | [3] |

| Molecular Weight | 498.18 g/mol | [3] |

| Appearance | White to off-white crystalline powder/granules | [1][3] |

| Odor | Odorless | [1] |

| Property | Value | Reference |

| Solubility in Cold Water | Slowly soluble/insoluble | [1] |

| Solubility in Hot Water | Readably soluble | [1] |

| Solubility in Ammonia | Soluble | [1] |

| Melting Point | Data not consistently available | |

| Density | Data not consistently available |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an aluminum salt with tartaric acid in an aqueous solution. The following protocol is adapted from a patented method for producing an this compound crosslinking agent.[4]

Materials:

-

Tartaric acid

-

Aluminum chloride (AlCl₃)

-

Sodium aluminate (NaAlO₂)

-

Ammonia solution (strong)

-

Deionized water

-

Sodium hydroxide (NaOH) solution (for absorption of HCl gas)

Procedure:

-

Prepare a 37.5 wt% aqueous solution of tartaric acid.

-

Heat the tartaric acid solution to 90-100 °C and maintain under reflux for 1 hour.

-

Slowly add aluminum chloride to the stirred, hot tartaric acid solution. Continue the reflux reaction for 2-4 hours. The evolved hydrogen chloride gas should be absorbed in a sodium hydroxide solution.

-

To the reaction mixture, add a 50 wt% sodium aluminate solution while stirring. The molar ratio of total aluminum ions to tartrate ions should be controlled between 1.5:1 and 2.0:1.

-

Continue the reflux reaction for another 4 hours.

-

Stop heating and allow the solution to cool to 50 °C.

-

Adjust the pH of the solution to 8.0-8.5 by adding a strong ammonia solution under constant stirring.

-

Filter the resulting solution to remove any insoluble byproducts. The filtrate is the this compound solution.

-

To obtain a solid product, the water can be removed by evaporation, followed by drying of the resulting precipitate.

Experimental Workflow for Synthesis of this compound

Characterization Methods

FTIR spectroscopy is used to identify the functional groups present in this compound and to confirm the coordination of the tartrate ligand to the aluminum ion.

Sample Preparation:

-

A small amount of the dried this compound powder is mixed with potassium bromide (KBr) in a mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrument Parameters:

-

Spectrometer: A standard FTIR spectrometer.

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (to improve signal-to-noise ratio)

Data Analysis: The resulting spectrum should be analyzed for characteristic peaks. The coordination of the carboxylate and hydroxyl groups of the tartrate to the aluminum ion will cause shifts in their respective vibrational frequencies compared to free tartaric acid. Key regions to examine include the O-H stretching region (~3500-3200 cm⁻¹), the C=O stretching region of the carboxylate group (~1600 cm⁻¹), and the C-O stretching region (~1100 cm⁻¹).

¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the tartrate ligand and its coordination environment.

Sample Preparation:

-

Dissolve a sufficient amount of this compound in a suitable deuterated solvent. Given its solubility, hot D₂O could be used.

-

Transfer the solution to an NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16 or more, depending on the concentration.

-

Relaxation Delay: 1-2 seconds.

Instrument Parameters (¹³C NMR):

-

Spectrometer: 400 MHz or higher NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, as ¹³C is less sensitive.

-

Relaxation Delay: 2-5 seconds.

Data Analysis: The chemical shifts and coupling constants of the protons and carbons in the tartrate ligand will be affected by coordination to the aluminum center. Downfield shifts of the methine (-CH(OH)-) protons and carbons, as well as the carboxylate carbons, are expected upon complexation.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of this compound.

Experimental Protocol:

-

Instrument: A simultaneous TGA/DSC instrument.

-

Sample Pan: Alumina or platinum crucible.

-

Sample Mass: 5-10 mg of finely ground this compound.

-

Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a flow rate of 50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is typically used.

-

Temperature Range: From room temperature to approximately 1000 °C.

Data Analysis: The TGA curve will show mass loss as a function of temperature, indicating dehydration and decomposition steps. The DSC curve will show endothermic or exothermic peaks corresponding to thermal events such as melting, decomposition, and phase transitions.

Biological Interactions and Mechanisms of Action

This compound is known for its astringent properties and its ability to influence the bioavailability of aluminum.

Astringent Action

Astringency is the sensation of dryness and puckering in the mouth, and on the skin, it can cause a tightening feeling. This effect is primarily due to the interaction of multivalent metal ions, like Al³⁺, with proteins.

Mechanism: The aluminum ions from this compound can crosslink with proteins, particularly proline-rich proteins and mucins in saliva and on the skin's surface. This interaction leads to the precipitation of these proteins, which reduces lubrication and causes the characteristic astringent sensation.

Signaling Pathway for Astringent Action of Aluminum Ions

Enhanced Gastrointestinal Absorption of Aluminum

While aluminum is generally poorly absorbed from the gastrointestinal tract, certain ligands, including tartrate, can enhance its absorption. This is a critical consideration in drug development and toxicology.

Mechanism: Tartrate forms stable, neutral complexes with aluminum ions in the gastrointestinal tract.[5] These complexes are more soluble than free aluminum ions, especially at the pH of the small intestine. It is hypothesized that these complexes can disrupt the tight junctions between intestinal epithelial cells, opening up the paracellular pathway for increased aluminum absorption.[5]

Proposed Mechanism for Tartrate-Enhanced Aluminum Absorption

Conclusion

This compound possesses a unique set of chemical and physical properties that are of interest to researchers in various scientific disciplines. Its synthesis and characterization can be achieved through standard laboratory techniques. Understanding its biological interactions, particularly its astringent properties and its role in aluminum absorption, is crucial for its safe and effective application in pharmaceutical and other formulations. Further research is warranted to fully elucidate its quantitative properties and to explore its full potential in drug development and materials science.

References

- 1. quora.com [quora.com]

- 2. [PDF] A Study on the Synthesis of this compound from Aluminum Chloride Solutions | Semantic Scholar [semanticscholar.org]

- 3. This compound | C12H12Al2O18 | CID 13154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Physiological mechanism for enhancement of paracellular drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of Aluminum Tartrate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum tartrate complexes are of significant interest due to the versatile coordination chemistry of tartaric acid and the diverse applications of aluminum compounds in materials science and pharmaceuticals. The three-dimensional arrangement of atoms in these complexes is crucial for understanding their chemical and physical properties. This technical guide provides a comprehensive overview of the structural aspects of this compound complexes. While extensive searches of crystallographic databases and the scientific literature have not revealed a publicly available, fully determined single-crystal X-ray structure of a simple this compound complex, this guide synthesizes the available information on their synthesis and coordination. To illustrate the principles of their structural analysis, representative crystallographic data from a closely related aluminum-carboxylate complex, tris(5-methylbenzimidazole) tris(oxalato)-aluminate(III) trihydrate, is presented. Furthermore, this document outlines the detailed experimental protocols required for the synthesis, crystallization, and structural determination of such complexes.

Introduction to this compound Complexes

This compound is formed through the coordination of aluminum(III) ions with tartrate anions. Tartaric acid (C₄H₆O₆) is a dicarboxylic acid containing two hydroxyl groups, which allows it to act as a chelating ligand, binding to the aluminum ion through both its carboxylate and hydroxyl groups[1]. The formation and speciation of these complexes are highly dependent on pH. At low pH, the protonated forms of tartrate and free Al³⁺ ions are dominant. As the pH increases, deprotonation allows for the formation of various stable complex species, which can be monomeric or polynuclear in nature[2].

The chirality of the tartrate ligand (L-(+), D-(-), or meso) can also play a significant role in the stereochemistry of the resulting aluminum complexes, potentially leading to the formation of diastereomeric structures[1]. The general chemical formula for this compound is often represented as Al₂(C₄H₄O₆)₃[1]. One synthesized variant is ammonium this compound, (NH₄)₃Al(C₄H₄O₆)₃[3].

Synthesis and Crystallization

The synthesis of this compound complexes can be achieved through several methods, including solution-based precipitation and hydrothermal techniques.

Experimental Protocol: Synthesis of Ammonium this compound

This protocol is based on the reported synthesis of (NH₄)₃Al(C₄H₄O₆)₃[3].

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of aluminum chloride (AlCl₃).

-

Prepare a solution of tartaric acid in a mixed solvent of water and ethanol.

-

-

Reaction:

-

The aluminum chloride solution is added to the tartaric acid solution under constant stirring at room temperature.

-

The molar ratio of the reactants and the ratio of ethanol to the aluminum solution are critical parameters to control the reaction yield.

-

-

pH Adjustment:

-

The pH of the reaction mixture is adjusted to be above 3.0 using a suitable base, such as ammonium hydroxide. This is crucial for the precipitation of the complex. A high yield (over 97%) has been reported under these conditions[3].

-

-

Crystallization:

-

The resulting solution is allowed to stand, promoting slow evaporation of the solvent at room temperature. This gradual process encourages the formation of single crystals suitable for X-ray diffraction analysis.

-

Alternatively, hydrothermal methods can be employed, where the reaction mixture is heated in a sealed vessel to control pressure and temperature, which can also yield crystalline products.

-

Structural Determination by X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline compounds, providing detailed information on unit cell dimensions, bond lengths, and bond angles[4].

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal of the this compound complex is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield a final, accurate crystal structure.

Crystallographic Data

As of this writing, a complete crystal structure determination for a simple this compound complex is not available in open-access crystallographic databases. To provide a relevant example of the type of data obtained from such an analysis, the crystallographic information for a related aluminum-carboxylate complex, tris(5-methylbenzimidazole) tris(oxalato)-aluminate(III) trihydrate, is presented below[5]. In this complex, the aluminum ion is coordinated by three bidentate oxalate ligands, forming an octahedral geometry.

| Parameter | Tris(5-methylbenzimidazole) tris(oxalato)-aluminate(III) trihydrate [5] |

| Chemical Formula | (C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.499(7) |

| b (Å) | 14.872(9) |

| c (Å) | 16.995(5) |

| α (°) | 90 |

| β (°) | 91.44(3) |

| γ (°) | 90 |

| Volume (ų) | 3411(3) |

| Z | 4 |

| Coordination Geometry of Al³⁺ | Octahedral |

Visualizations

The following diagrams illustrate the general workflow for the structural determination of this compound complexes and a hypothetical coordination environment of the aluminum ion.

References

Solubility of aluminum tartrate in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Aluminum tartrate, the aluminum salt of tartaric acid, is a compound with applications in various fields, including the textile industry for dyeing processes[1]. A thorough understanding of its solubility is crucial for its application, formulation, and in toxicological and bioavailability studies. The presence of tartrate can influence the solubility and bioavailability of aluminum, a factor of interest in biological systems[2]. This guide summarizes the known solubility characteristics of this compound and provides a robust methodology for its quantitative determination.

Physicochemical Properties of this compound

This compound typically presents as an odorless, white or off-white crystalline powder[1][3]. Its molecular formula is C₁₂H₁₂Al₂O₁₈, with a molecular weight of approximately 498.18 g/mol [3].

Solubility of this compound

Despite a comprehensive search of chemical literature and reference databases, precise quantitative solubility data for this compound in various solvents remains elusive. However, consistent qualitative descriptions of its solubility are available.

Data Presentation

The following table summarizes the qualitative solubility of this compound in different solvents based on available data.

| Solvent | Temperature | Solubility | Reference |

| Water | Cold | Slowly soluble / Insoluble | [1][3] |

| Water | Hot | Readily soluble | [1][3] |

| Ammonia | - | Soluble | [4][5] |

| Alcohol | - | Insoluble | [6] |

It is important to note that one source describes this compound as "insoluble" in water, which may refer to its behavior in cold water[6]. The general consensus, however, points towards a significant increase in solubility with an increase in water temperature[1][3].

Factors Influencing Solubility

The solubility of aluminum salts of organic acids, like this compound, is influenced by several factors:

-

pH: The speciation and solubility of aluminum are highly pH-dependent. At acidic pH (below 5.0), aluminum becomes more soluble[2].

-

Temperature: As indicated in the qualitative data, the solubility of this compound in water is significantly temperature-dependent.

-

Presence of Other Ions: Complexing agents and other ions in a solution can affect the solubility of aluminum salts[7].

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in water at various temperatures. This protocol is based on established methods for determining the solubility of inorganic salts[8][9].

Materials

-

This compound (high purity)

-

Deionized Water

-

Thermostatic water bath or heating mantle with a magnetic stirrer and temperature probe

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks (various sizes)

-

Beakers and Erlenmeyer flasks

-

Filtration apparatus (e.g., vacuum filtration with Büchner funnel or syringe filters)

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a jacketed beaker connected to a thermostatic water bath.

-

Stir the suspension vigorously using a magnetic stirrer.

-

Maintain the desired temperature (e.g., 25 °C, 50 °C, 75 °C) with the thermostatic bath.

-

Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid material at the bottom of the beaker confirms saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, turn off the stirrer and allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pre-heated pipette to prevent precipitation upon cooling.

-

Immediately filter the withdrawn sample using a pre-weighed filter paper or a syringe filter to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered aliquot to a pre-weighed, dry beaker or evaporating dish.

-

Record the exact weight of the beaker with the solution.

-

Place the beaker in a drying oven set to a temperature that will evaporate the water without decomposing the this compound (e.g., 105-110 °C).

-

Dry the sample to a constant weight.

-

After drying, cool the beaker in a desiccator to room temperature and weigh it again.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the weight of the empty beaker from the final constant weight of the beaker with the dried residue.

-

Calculate the mass of the water in the aliquot by subtracting the mass of the dissolved this compound from the initial mass of the solution.

-

Express the solubility in grams of this compound per 100 g of water using the following formula:

Solubility ( g/100 g H₂O) = (Mass of dissolved this compound / Mass of water) x 100

-

-

Data Reporting:

-

Repeat the experiment at least three times for each temperature to ensure reproducibility.

-

Report the average solubility and standard deviation for each temperature.

-

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility.

Logical Relationship of Solubility Factors

The diagram below outlines the key factors that influence the solubility of this compound.

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Roles of Organic Acid Anion Secretion in Aluminium Tolerance of Higher Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H12Al2O18 | CID 13154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | CAS#:815-78-1 | Chemsrc [chemsrc.com]

- 6. americanelements.com [americanelements.com]

- 7. Aluminum salts final content: chapter 2.3 - Canada.ca [canada.ca]

- 8. fountainheadpress.com [fountainheadpress.com]

- 9. pharmajournal.net [pharmajournal.net]

In-Depth Technical Guide to the Thermal Decomposition Analysis of Aluminum Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of aluminum tartrate, a process of significant interest in materials science and pharmaceutical development due to its role as a precursor in the formation of alumina (Al₂O₃), a critical component in catalysis, ceramics, and as a pharmaceutical excipient. This document details the experimental protocols for thermal analysis, presents quantitative data on the decomposition process, and visualizes the key pathways and workflows.

Introduction

This compound, with the chemical formula Al₂(C₄H₄O₆)₃, is a metal-organic compound that undergoes a multi-stage thermal decomposition process to yield aluminum oxide. Understanding the precise nature of this decomposition is crucial for controlling the properties of the final alumina product, such as its crystallinity, surface area, and purity. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are powerful tools for elucidating the decomposition pathway, identifying intermediate products, and determining the kinetics of the reactions involved.

Thermal Decomposition Pathway

The thermal decomposition of this compound in an air atmosphere generally proceeds through a series of distinct, and sometimes overlapping, stages. The process begins with the loss of any hydrated water, followed by the decomposition of the tartrate ligand, and culminates in the formation of various phases of alumina at elevated temperatures.

The overall decomposition can be summarized as follows:

-

Dehydration: Removal of water of crystallization.

-

Dehydroxylation and Decomposition: Breakdown of the tartrate's organic structure, involving the removal of hydroxyl groups and the carbon skeleton. This is a significant mass loss event.

-

Combustion: Oxidation of the remaining organic residue.

-

Alumina Formation and Crystallization: Initially, an amorphous form of aluminum oxide is produced, which subsequently undergoes crystallization to form various polymorphs (such as γ-, δ-, and θ-alumina) with increasing temperature, eventually leading to the most stable α-alumina at very high temperatures.[1]

A key event in this process is the main mass loss stage, which occurs at approximately 375°C and results in the formation of amorphous Al₂O₃, carbon monoxide (CO), and water (H₂O).[1]

Quantitative Analysis of Thermal Decomposition

The following tables summarize the quantitative data associated with the thermal decomposition of this compound, based on typical TGA and DTA/DSC results. It is important to note that the exact temperatures and mass loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.

Table 1: Key Thermal Events in the Decomposition of this compound

| Temperature Range (°C) | Event | Technique | Observation |

| < 150 | Dehydration (Loss of adsorbed and/or crystalline water) | TGA | Initial, minor mass loss |

| 150 - 400 | Dehydroxylation and Decomposition of Tartrate Skeleton | TGA | Major and rapid mass loss |

| ~375 | Peak Decomposition | DTA/DSC | Broad exothermic peak |

| > 400 | Combustion of Organic Residue & Formation of Amorphous Al₂O₃ | TGA/DTA/DSC | Continued mass loss and exothermic events |

| > 800 | Crystallization of Amorphous Al₂O₃ to γ-Al₂O₃ and other phases | DTA/DSC | Exothermic peaks corresponding to phase transitions |

| > 1200 | Transformation to α-Al₂O₃ | DTA/DSC | Exothermic peak |

Table 2: Stepwise Mass Loss in the Thermal Decomposition of this compound (Illustrative)

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Approximate) | Volatile Products Evolved | Solid Residue |

| 1. Dehydration | < 150 | 5 - 10 | H₂O | Anhydrous this compound |

| 2. Dehydroxylation & Tartrate Skeleton Decomposition | 150 - 400 | 40 - 50 | H₂O, CO, CO₂ | Amorphous Al₂O₃ with Carbonaceous Residue |

| 3. Combustion of Residue | > 400 | 10 - 15 | CO₂ | Amorphous Al₂O₃ |

| 4. Final Conversion to α-Al₂O₃ | > 1200 | < 1 | - | α-Al₂O₃ |

Note: The mass loss percentages are illustrative and can vary based on the specific stoichiometry and hydration state of the starting this compound.

Experimental Protocols

Detailed and controlled experimental procedures are essential for obtaining reproducible and accurate thermal analysis data.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature and mass change associated with the decomposition of this compound and to identify the thermal nature (endothermic or exothermic) of the transitions.

Instrumentation: A simultaneous TGA/DTA or TGA/DSC instrument is recommended.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder to promote uniform heating.

-

Accurately weigh approximately 5-10 mg of the sample into an appropriate crucible (alumina or platinum are recommended for high-temperature analysis).

-

-

Instrument Setup:

-

Crucible: Use an inert alumina (Al₂O₃) or platinum (Pt) crucible. An empty crucible of the same material should be used as the reference.

-

Atmosphere: The analysis can be conducted under an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) to study the decomposition process, or in a reactive atmosphere (e.g., air or oxygen at a similar flow rate) to investigate the oxidative decomposition and combustion.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample from 30°C to 1400°C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and analysis time.

-

-

-

Data Acquisition:

-

Record the sample mass (TGA), the differential temperature (DTA) or heat flow (DSC), and the sample temperature continuously throughout the experiment.

-

-

Data Analysis:

-

Determine the onset and peak temperatures for each thermal event from the DTA/DSC curve.

-

Calculate the percentage mass loss for each step from the TGA curve.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical progression of the thermal decomposition of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Aluminum Tartrate: Molecular Properties, Synthesis, and Characterization

This technical guide provides a comprehensive overview of this compound, focusing on its molecular formula, weight, synthesis, and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the properties and applications of this organometallic compound.

Core Molecular and Physical Properties

This compound is an organic salt formed between aluminum and tartaric acid. Its properties can vary slightly based on the synthesis method and the degree of hydration.

Table 1: Molecular and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | Al₂(C₄H₄O₆)₃ or C₁₂H₁₂Al₂O₁₈ | [1] |

| Molecular Weight | 498.18 g/mol | [1] |

| CAS Number | 815-78-1 | [1] |

| Appearance | White to off-white crystalline powder or granules | [1] |

| Solubility | Slowly soluble in cold water, readily soluble in hot water and ammonia. | [1] |

Table 2: Elemental Composition of this compound

| Element | Symbol | Percentage (%) |

| Carbon | C | 28.93 |

| Hydrogen | H | 2.43 |

| Aluminum | Al | 10.83 |

| Oxygen | O | 57.81 |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory-scale preparation involves the reaction of an aluminum salt with tartaric acid in an aqueous or mixed-solvent system. The pH and the ratio of reactants are critical parameters influencing the yield and purity of the final product.

This protocol is based on the method described by Lee et al. (2011), which involves the precipitation of this compound from an aluminum chloride solution.[2][3][4]

Materials:

-

Aluminum chloride (AlCl₃)

-

Tartaric acid (C₄H₆O₆)

-

Ethanol

-

Ammonium hydroxide (NH₄OH) or other suitable base

-

Deionized water

Procedure:

-

Prepare an aqueous solution of aluminum chloride.

-

In a separate vessel, dissolve tartaric acid in a mixture of ethanol and water.

-

Slowly add the aluminum chloride solution to the tartaric acid solution with constant stirring.

-

Adjust the pH of the reaction mixture to >3.0 using a suitable base (e.g., ammonium hydroxide) to induce precipitation. A ratio of ethanol to the aluminum solution of 3.0 has been shown to be effective.[2][3][4]

-

Continue stirring the mixture for a specified period to ensure complete reaction and precipitation.

-

Collect the precipitate by filtration (e.g., using a Buchner funnel).

-

Wash the precipitate with ethanol to remove any unreacted starting materials and impurities.

-

Dry the resulting white to off-white powder under vacuum or in a low-temperature oven.

Expected Outcome: A synthesis yield of over 97% can be achieved under optimal conditions (pH > 3.0 and ethanol/Al solution ratio of 3.0).[2][3][4] The resulting product is this compound, which can be further characterized.

Characterization of this compound

Following synthesis, a series of analytical techniques should be employed to confirm the identity, purity, and morphology of the this compound.

1. Chemical Composition Analysis:

-

Method: Elemental analysis to determine the weight percentage of carbon, hydrogen, aluminum, and nitrogen (if ammonia was used for pH adjustment).

-

Expected Result: The elemental composition should align with the theoretical values for this compound (C₁₂H₁₂Al₂O₁₈) or an ammonium-containing variant if applicable.[2][4]

2. X-Ray Diffraction (XRD):

-

Method: Powder XRD is used to analyze the crystalline structure of the synthesized product.

-

Procedure: A small amount of the dried powder is placed on a sample holder and scanned over a range of 2θ angles.

-

Expected Result: The resulting diffraction pattern provides information about the crystal lattice and can be compared to known standards or used to identify the crystalline phases present.

3. Scanning Electron Microscopy (SEM):

-

Method: SEM is employed to visualize the surface morphology and particle shape of the this compound powder.

-

Procedure: The powder is mounted on a stub and coated with a conductive material (e.g., gold) before being imaged in the SEM.

-

Expected Result: SEM micrographs will reveal the shape, size, and aggregation of the synthesized particles.

4. Particle Size Analysis:

-

Method: Laser diffraction or dynamic light scattering can be used to determine the particle size distribution of the this compound powder.

-

Procedure: The powder is suspended in a suitable dispersant and analyzed by the instrument.

-

Expected Result: This analysis provides quantitative data on the average particle size and the breadth of the size distribution.

Workflow and Signaling Pathway Diagrams

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

While specific signaling pathways for this compound are not well-documented, aluminum salts are known to function as vaccine adjuvants. The following diagram illustrates the general mechanism of action for aluminum-based adjuvants, which involves the activation of the NLRP3 inflammasome. It is important to note that this is a general mechanism for aluminum adjuvants and not necessarily specific to this compound.

Caption: General signaling pathway for NLRP3 inflammasome activation by aluminum adjuvants.

Applications and Future Directions

This compound has applications in various fields, including as a crosslinking agent for polymers and in the textile industry.[1][5] In the context of drug development, its potential role is primarily linked to the broader class of aluminum compounds. The interaction of aluminum salts with biological systems is an area of ongoing research, particularly concerning their use as vaccine adjuvants and the potential for aluminum to enhance the bioavailability of certain substances.[6] Further research is needed to elucidate the specific biological activities and potential therapeutic applications of this compound itself.

References

- 1. This compound | C12H12Al2O18 | CID 13154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] A Study on the Synthesis of this compound from Aluminum Chloride Solutions | Semantic Scholar [semanticscholar.org]

- 4. A Study on the Synthesis of this compound from Aluminum Chloride Solutions -Resources Recycling | Korea Science [koreascience.kr]

- 5. CN104232058A - Preparation method of this compound crosslinking agent for polymer water-base fracturing - Google Patents [patents.google.com]

- 6. Aluminum speciation studies in biological fluids. Part 6. Quantitative investigation of aluminum(III)-tartrate complex equilibria and their potential implications for aluminum metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomers of Tartaric Acid in Aluminum Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tartaric acid, a naturally occurring dicarboxylic acid, exists as three stereoisomers: L-(+)-tartaric acid, D-(-)-tartaric acid, and the achiral meso-tartaric acid.[1][2][3][4] These stereoisomers possess unique three-dimensional arrangements of atoms, which can significantly influence their interactions with other molecules, including metal ions.[5] In the realm of coordination chemistry and drug development, the complexation of these tartaric acid stereoisomers with aluminum (Al³⁺) presents a fascinating area of study. The chirality of the tartrate ligand can impart specific stereochemical and stability properties to the resulting aluminum complexes, potentially leading to diastereomeric complexes with distinct biological activities.[5][6]

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of aluminum complexes with the different stereoisomers of tartaric acid. It is designed to be a valuable resource for researchers and professionals working in coordination chemistry, materials science, and pharmaceutical development.

Stereoisomers of Tartaric Acid

Tartaric acid has two chiral centers, leading to the possibility of four stereoisomers. However, due to the presence of a plane of symmetry in one of the configurations, only three distinct stereoisomers exist:

-

L-(+)-tartaric acid ((2R,3R)-2,3-dihydroxybutanedioic acid): Rotates plane-polarized light to the right.

-

D-(-)-tartaric acid ((2S,3S)-2,3-dihydroxybutanedioic acid): Rotates plane-polarized light to the left.

-

meso-tartaric acid ((2R,3S)-2,3-dihydroxybutanedioic acid): Achiral and optically inactive due to an internal plane of symmetry.[1][2][4]

The distinct spatial arrangement of the hydroxyl and carboxyl groups in each stereoisomer is the basis for their differential interaction with other chiral molecules and metal ions.

Aluminum Complexes with Tartaric Acid Stereoisomers

Aluminum(III) ions readily form complexes with tartrate ligands, where coordination occurs through the carboxylate and hydroxyl groups.[5] The formation and stability of these complexes are highly dependent on the pH of the solution. As the pH increases, deprotonation of the tartaric acid and hydrolysis of the aluminum(III) ion lead to the formation of various complex species, which can be monomeric or polynuclear.[6]

Data on Aluminum-Tartrate Complexation

| Property | Aluminum L-(+)-tartrate Complex | Aluminum D-(-)-tartrate Complex | Aluminum meso-tartrate Complex |

| Stability Constant (log β) | Data not available | Data not available | Data not available |

| Molecular Formula | Al₂(C₄H₄O₆)₃ (Typical) | Al₂(C₄H₄O₆)₃ (Typical) | Al₂(C₄H₄O₆)₃ (Typical) |

| Molecular Weight | ~498.18 g/mol | ~498.18 g/mol | ~498.18 g/mol |

Note: The molecular formula and weight are for the neutral 2:3 aluminum:tartrate complex and may vary for other species formed under different conditions.[8]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of aluminum-tartrate stereoisomeric complexes are crucial for reproducible research. Below are generalized protocols based on available literature for the synthesis of related compounds and characterization techniques.

Synthesis of Ammonium Tris(tartrato)aluminate(III)

This protocol is adapted from procedures for similar tris(oxalato)metalate(III) complexes and provides a general framework. Specific conditions may need to be optimized for each tartrate stereoisomer.

Materials:

-

Aluminum chloride hexahydrate (AlCl₃·6H₂O)

-

L-(+)-tartaric acid, D-(-)-tartaric acid, or meso-tartaric acid

-

Ammonium hydroxide (NH₄OH)

-

Ethanol

-

Deionized water

Procedure:

-

Preparation of Aluminum Hydroxide:

-

Dissolve a stoichiometric amount of aluminum chloride hexahydrate in deionized water.

-

Slowly add ammonium hydroxide solution with constant stirring until a gelatinous precipitate of aluminum hydroxide is formed.

-

Filter the precipitate and wash thoroughly with deionized water to remove chloride ions.

-

-

Complexation Reaction:

-

In a separate vessel, dissolve a 3-molar excess of the desired tartaric acid stereoisomer in a minimal amount of warm deionized water.

-

Slowly add the freshly prepared aluminum hydroxide precipitate to the tartaric acid solution with vigorous stirring.

-

Gently heat the mixture (e.g., on a water bath at 60-70 °C) and continue stirring until the aluminum hydroxide dissolves completely, indicating complex formation.

-

Adjust the pH of the solution to a desired value (e.g., between 3 and 7) using ammonium hydroxide. The optimal pH may vary for each stereoisomer and should be determined experimentally.[6]

-

-

Crystallization and Isolation:

-

Cool the resulting solution to room temperature and then in an ice bath to induce crystallization.

-

Slowly add ethanol to the solution to further promote precipitation of the complex.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the product in a desiccator over a suitable drying agent.

-

Synthesis workflow for ammonium tris(tartrato)aluminate(III).

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Can be used to confirm the coordination of the tartrate ligand to the aluminum center by observing shifts in the proton and carbon signals of the tartrate molecule upon complexation.

-

²⁷Al NMR: Provides information about the coordination environment of the aluminum ion. Different complex species (e.g., monomeric, dimeric) and coordination geometries may result in distinct ²⁷Al NMR signals.

Circular Dichroism (CD) Spectroscopy:

-

CD spectroscopy is a powerful technique for studying chiral molecules.[9] For the chiral L-(+)- and D-(-)-tartrate complexes of aluminum, CD spectroscopy can be used to:

-

Confirm the chirality of the complexes.

-

Investigate the stereochemistry of the coordination environment around the aluminum ion.

-

Study the interactions of these chiral complexes with other chiral biomolecules.

-

-

Protocol Outline:

-

Prepare solutions of the purified aluminum-L-tartrate and aluminum-D-tartrate complexes of known concentrations in a suitable solvent (e.g., water).

-

Record the CD spectra over a relevant wavelength range (e.g., 200-400 nm).

-

The spectra of the L- and D- enantiomeric complexes are expected to be mirror images of each other.

-

Workflow for Circular Dichroism (CD) analysis.

X-ray Crystallography:

-

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline complexes.[10][11] Obtaining suitable single crystals of the aluminum-tartrate stereoisomeric complexes would allow for:

-

Precise determination of bond lengths and angles.

-

Elucidation of the coordination geometry around the aluminum center.

-

Understanding of the packing of the molecules in the crystal lattice.

-

-

Protocol Outline:

-

Grow single crystals of each aluminum-tartrate stereoisomer complex by slow evaporation of the solvent, vapor diffusion, or other suitable crystallization techniques.

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using an X-ray diffractometer.

-

Solve and refine the crystal structure using appropriate software.

-

Applications in Drug Development

The stereochemistry of a drug molecule is a critical factor in its pharmacological activity.[12] The use of specific stereoisomers of tartaric acid to form aluminum complexes could lead to novel drug delivery systems or therapeutic agents with enhanced efficacy and reduced side effects.

Potential Signaling Pathways and Mechanisms:

While specific signaling pathways directly modulated by aluminum-tartrate complexes are not well-documented, the ability of tartrate to form stable, neutral complexes with aluminum can influence the bioavailability and transport of aluminum in biological systems.[7] This could have implications for pathways sensitive to aluminum concentration.

Logical relationship of stereoisomer-specific biological interactions.

Chiral Recognition and Drug Formulation:

The chiral environment provided by the tartrate ligands in the aluminum complexes could be exploited for chiral recognition of other molecules. This has potential applications in:

-

Enantioselective drug delivery: Designing delivery systems that specifically target one enantiomer of a drug.

-

Chiral separation: Developing new materials for the chromatographic separation of racemic mixtures.

Conclusion

The study of aluminum complexes with the stereoisomers of tartaric acid is a promising field with potential applications in materials science and drug development. While foundational knowledge exists, there is a clear need for more in-depth, comparative studies that focus on the synthesis, characterization, and biological evaluation of the individual L-, D-, and meso-tartrate aluminum complexes. The detailed experimental protocols and structured data presented in this guide aim to provide a solid starting point for researchers to explore the unique properties of these fascinating stereoisomeric coordination compounds. Further research in this area will undoubtedly uncover novel applications and deepen our understanding of stereochemistry in metal-ligand interactions.

References

- 1. mdpi.com [mdpi.com]

- 2. metrohm.com [metrohm.com]

- 3. Chiral recognition of amino acids through homochiral metallacycle [ZnCl2L]2 - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 4. Thermodynamic and Spectroscopic Studies of the Complexes Formed in Tartaric Acid and Lanthanide(III) Ions Binary Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effect of molecular structure of tartrates on chiral recognition of tartrate-boric acid complex chiral selectors in chiral microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aluminum speciation studies in biological fluids. Part 6. Quantitative investigation of aluminum(III)-tartrate complex equilibria and their potential implications for aluminum metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. Evaluation of chiral recognition characteristics of metal and proton complexes of di-o-benzoyl-tartaric acid dibutyl ester and L-tryptophan in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. impactfactor.org [impactfactor.org]

- 11. works.swarthmore.edu [works.swarthmore.edu]

- 12. researchgate.net [researchgate.net]

Early Synthesis of Aluminum Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preparation methods for aluminum tartrate. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the foundational synthesis techniques for this compound. This document details key experimental protocols, presents comparative data in a structured format, and visualizes the chemical workflows.

This compound, a compound with applications ranging from textile dyeing to pharmaceuticals, has been synthesized through various methods over the past century.[1][2][3] Early methods primarily involved the reaction of an aluminum salt with tartaric acid under specific conditions. This guide focuses on documented methods from the early 20th century, providing a historical and technical perspective on its synthesis.

Comparative Summary of Early Preparation Methods

The following table summarizes the key quantitative parameters of early this compound synthesis methods, offering a clear comparison of the different approaches.

| Method | Aluminum Source | Tartaric Acid Source | Solvent | pH | Key Reagents | Reported Yield | Reference |

| Goldman (1922) | Not specified in secondary sources | Tartaric Acid | Not specified in secondary sources | Not specified in secondary sources | Not specified in secondary sources | Not specified in secondary sources | [1] |

| I. G. Farben (1930) | Not specified in secondary sources | Tartaric Acid | Not specified in secondary sources | Not specified in secondary sources | Not specified in secondary sources | Not specified in secondary sources | [1] |

| Direct Mixing Method | Aluminum(III) Chloride | Tartaric Acid | Water-Ethanol | > 3.0 | NH₄OH for pH adjustment | > 97% | [4][5] |

| Aqueous Reaction Method | Aluminum Chloride & Sodium Aluminate | Tartaric Acid | Water | 7.0 - 8.0 | Sodium Hydroxide, Ammoniacal Liquor | Not specified | [6] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key historical experiments in the synthesis of this compound.

Direct Mixing Method in Water-Ethanol Solvent

This method, a common early approach, involves the direct reaction of aluminum chloride with tartaric acid in a mixed solvent system. The pH is a critical parameter for achieving a high yield.[4]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare an aqueous solution of aluminum chloride (concentration as required).

-

Prepare a solution of tartaric acid in a mixture of water and ethanol.

-

-

Reaction:

-

pH Adjustment:

-

Isolation and Purification:

-

The resulting precipitate of this compound is collected by filtration.

-

Wash the precipitate with a water-ethanol mixture to remove any unreacted starting materials and soluble byproducts.

-

Dry the purified this compound. A yield of over 97% can be achieved under these conditions.[4][5] The resulting product from this method has been identified as (NH₄)₃Al(C₄H₄O₆)₃.[4][5]

-

Aqueous Reaction with Multiple Aluminum Sources

This method utilizes both aluminum chloride and sodium aluminate as sources of aluminum, reacting them with tartaric acid in an aqueous solution.

Experimental Protocol:

-

Preparation of Tartaric Acid Solution:

-

Prepare a 37.5 wt% aqueous solution of tartaric acid.

-

Heat the solution to 90-100 °C and reflux for 1 hour.[6]

-

-

Addition of Aluminum Chloride:

-

Addition of Sodium Aluminate:

-

Cooling and pH Adjustment:

-

Isolation:

-

Filter the mixture to remove any insoluble materials. The resulting solution contains the this compound complex.[6]

-

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Direct Mixing Method of this compound Synthesis.

Caption: Workflow for the Aqueous Reaction Method for this compound Synthesis.

This guide provides a foundational understanding of early this compound preparation methods. For further research, consulting the original cited literature is recommended for more nuanced details of the experimental setups and analytical characterizations performed at the time.

References

- 1. This compound [drugfuture.com]

- 2. This compound | C12H12Al2O18 | CID 13154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. researchgate.net [researchgate.net]

- 5. A Study on the Synthesis of this compound from Aluminum Chloride Solutions -Resources Recycling | Korea Science [koreascience.kr]

- 6. CN104232058A - Preparation method of this compound crosslinking agent for polymer water-base fracturing - Google Patents [patents.google.com]

pH-Dependent Speciation of Aluminum(III) with Tartrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum, the third most abundant element in the Earth's crust, is ubiquitous in our environment and is encountered in various consumer products, including pharmaceuticals. The interaction of aluminum(III) ions with biologically relevant ligands is of significant interest due to its potential toxicological implications and its role in drug formulation and stability. Tartaric acid, a common organic acid found in fruits and used as an excipient in pharmaceutical preparations, forms stable complexes with aluminum(III). The speciation of these aluminum-tartrate complexes is highly dependent on the pH of the medium, which dictates the bioavailability, transport, and potential toxicity of aluminum. This technical guide provides a comprehensive overview of the pH-dependent speciation of aluminum(III) with tartrate, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Data Presentation: Quantitative Analysis of Aluminum-Tartrate Complexes

The formation of various aluminum(III)-tartrate complexes is governed by the pH of the solution. The stability of these complexes is described by their formation constants (log β). The following table summarizes the key aluminum-tartrate species and their corresponding formation constants determined under physiological conditions (37 °C, 0.15 M NaCl).[1]

| Species | Stoichiometry (Al:Tartrate:H) | log β |

| [Al(H₂Tar)]²⁺ | 1:1:2 | 5.59 |

| [Al(HTar)]⁺ | 1:1:1 | 1.87 |

| [Al(Tar)] | 1:1:0 | -2.43 |

| [Al(OH)(Tar)]⁻ | 1:1:-1 | -7.03 |

| [Al₂(OH)₂(Tar)₂]²⁻ | 2:2:-2 | -11.66 |

| [Al(HTar)₂]⁻ | 1:2:2 | 3.12 |

| [Al(Tar)(HTar)]²⁻ | 1:2:1 | -0.90 |

| [Al(Tar)₂]³⁻ | 1:2:0 | -5.73 |

Data sourced from MINAC et al. (2000).[1] The log β values represent the overall formation constants for the reaction: pAl³⁺ + qTar²⁻ + rH⁺ ⇌ [Alₚ(Tar)qHᵣ]³ᵖ⁻²q⁺ʳ

pH-Dependent Equilibrium of Aluminum(III)-Tartrate Species

The speciation of aluminum(III) in the presence of tartrate is a dynamic process influenced by pH. The following diagram illustrates the logical relationship between pH and the predominant aluminum-tartrate species.

Caption: pH-dependent equilibrium of Al(III)-tartrate species.

Experimental Protocols

The determination of aluminum-tartrate speciation requires precise and robust analytical methodologies. The following sections detail the key experimental protocols used in these investigations.

Potentiometric Titration

Potentiometric titration is a fundamental technique used to determine the formation constants of metal complexes.

Methodology:

-

Solution Preparation:

-

Prepare a standard solution of aluminum(III) from a high-purity salt (e.g., AlCl₃ or Al(NO₃)₃) in deionized water. The concentration should be accurately known.

-

Prepare a standard solution of tartaric acid.

-

Prepare a carbonate-free standard solution of a strong base (e.g., NaOH or KOH).

-

Prepare a background electrolyte solution (e.g., 0.15 M NaCl) to maintain constant ionic strength.

-

-

Titration Setup:

-

Use a thermostated titration vessel to maintain a constant temperature (e.g., 37 °C).

-

Employ a high-precision pH electrode and a reference electrode, calibrated with standard buffers.

-

Use a computer-controlled automated titrator for accurate delivery of the titrant.

-

-

Titration Procedure:

-

Pipette a known volume of the aluminum(III) and tartaric acid solutions into the titration vessel.

-

Add the background electrolyte to achieve the desired ionic strength.

-

Titrate the solution with the standardized strong base.

-

Record the pH values as a function of the volume of titrant added.

-

-

Data Analysis:

-

The titration data (pH vs. volume of base) are analyzed using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of tartaric acid and the formation constants of the various aluminum-tartrate complexes.

-

Caption: Workflow for potentiometric titration.

²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁷Al NMR spectroscopy is a powerful tool for directly observing the different aluminum species in solution. The chemical shift of the ²⁷Al nucleus is sensitive to its coordination environment.

Methodology:

-

Sample Preparation:

-

Prepare a series of solutions containing known concentrations of aluminum(III) and tartaric acid at various pH values.

-

Use a suitable buffer to maintain the desired pH. D₂O can be used as a solvent for locking the magnetic field.

-

-

NMR Spectrometer:

-

Use a high-field NMR spectrometer equipped with a multinuclear probe.

-

-

Data Acquisition:

-

Acquire ²⁷Al NMR spectra for each sample.

-

Use an external reference standard, such as a solution of [Al(H₂O)₆]³⁺, to reference the chemical shifts.

-

-

Spectral Analysis:

-

Identify the resonance signals corresponding to different aluminum-tartrate species based on their chemical shifts.

-

Integrate the peak areas to determine the relative concentrations of the different species at each pH.

-

Caption: Workflow for ²⁷Al NMR spectroscopy.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to study the formation of colored complexes or to monitor changes in the absorbance spectra of the ligand upon complexation with aluminum(III).

Methodology:

-

Solution Preparation:

-

Prepare a series of solutions with a constant concentration of a chromophoric ligand (or a competing ligand that forms a colored complex) and varying concentrations of aluminum(III) and tartrate at a fixed pH.

-

-

Spectrophotometer:

-

Use a dual-beam UV-Vis spectrophotometer.

-

-

Measurement:

-

Record the absorbance spectra of the solutions over a relevant wavelength range.

-

-

Data Analysis:

-

Analyze the changes in absorbance to determine the stoichiometry and formation constants of the aluminum-tartrate complexes using methods such as the mole-ratio method or Job's method of continuous variation.

-

Conclusion

The speciation of aluminum(III) with tartrate is a complex, pH-dependent process involving the formation of a variety of monomeric and polynuclear species. Understanding this equilibrium is crucial for assessing the bioavailability and potential toxicity of aluminum in biological systems and for controlling the stability and efficacy of pharmaceutical formulations. The combination of potentiometric titrations, ²⁷Al NMR spectroscopy, and UV-Vis spectrophotometry provides a powerful analytical toolkit for the comprehensive characterization of these systems. The data and protocols presented in this guide offer a foundational resource for researchers and professionals working in the fields of bioinorganic chemistry, toxicology, and drug development.

References

Methodological & Application

Application Note & Protocol: Hydrothermal Synthesis of Aluminum Tartrate

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the synthesis of aluminum tartrate, a compound with applications in various fields, including as a crosslinking agent. The primary method detailed is a hydrothermal synthesis, with an alternative reflux-based method also described.

Introduction

This compound is a metal-organic complex that can be synthesized through various methods, including direct precipitation and hydrothermal techniques. The hydrothermal method offers the advantage of producing crystalline materials by employing high temperatures and pressures in an aqueous environment. This protocol outlines the necessary steps, reagents, and conditions for the successful synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for two different synthesis methods for this compound.

| Parameter | Hydrothermal Synthesis | Reflux Synthesis (for Crosslinking Agent) |

| Aluminum Precursor | Aluminum(III) Chloride (AlCl₃) | Aluminum Chloride (AlCl₃), Sodium Aluminate (NaAlO₂) |

| Tartrate Precursor | L-tartaric acid or KNa-tartrate | Tartaric Acid (C₄H₆O₆) |

| Solvent | Water, Ethanol/Water mixture | Water |

| Molar Ratio (Al:Tartrate) | 2:1, 1:2, 2:3 investigated; 2:1 yielded precipitate | Total Al³⁺ to Tartrate ion ratio: 1.5:1 to 2.0:1 |

| Reaction Temperature | 150 °C[1] | 90 - 100 °C (initial), then cooled to 50 °C[2] |

| Reaction Time | 24 hours[1] | 1 hour (initial), 2-4 hours (after AlCl₃), 4 hours (after NaAlO₂)[2] |

| pH | > 3.0 (for high yield in direct mixing method)[1][3][4] | 8.0 - 8.5 (final adjustment)[2] |

| Product Yield | > 97% (for direct mixing method)[1][3][4] | Not specified, results in 3.0-4.5% aluminum content in solution[2] |

| Product Formula | (NH₄)₃Al(C₄H₄O₆)₃ (from a direct mixing method)[1][4] | Not specified |

Experimental Protocols

This protocol is based on the hydrothermal synthesis method for producing crystalline this compound.

Materials:

-

Aluminum(III) chloride (AlCl₃)

-

L-tartaric acid or Potassium sodium tartrate (KNaC₄H₄O₆·4H₂O)

-

Deionized water

-

Ethanol

-

Ammonium hydroxide (for pH adjustment if needed)

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer and hot plate

-

pH meter

-

Centrifuge

-

Drying oven

Procedure:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of aluminum(III) chloride.

-

Prepare an aqueous solution of the tartrate precursor (L-tartaric acid or KNa-tartrate).

-

-

Mixing:

-

Mix the aluminum(III) chloride solution and the tartrate precursor solution to achieve a desired molar ratio of Al(III) to tartrate (e.g., 2:1).

-

If following a modified direct mixing approach for high yield, an ethanol/water solvent can be used, and the pH should be adjusted to be above 3.0 using a suitable base like ammonium hydroxide.[1][3][4]

-

-

Hydrothermal Reaction:

-

Product Isolation and Purification:

-

After 24 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally.

-

Open the autoclave and collect the contents. A white crystalline solid should have precipitated.[1]

-

Separate the solid product from the supernatant by centrifugation or filtration.

-

Wash the collected solid product with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

Dry the purified this compound product in a drying oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

-

Characterization:

-

The synthesized product can be characterized by techniques such as Infrared Spectroscopy (IR), Powder X-ray Diffraction (PXRD), UV-Vis Diffuse Reflectance Spectroscopy (UV-Vis DRS), Thermogravimetric Analysis (TGA), and Scanning Electron Microscopy (SEM).[1]

-

This protocol describes the synthesis of an this compound solution intended for use as a crosslinking agent.

Materials:

-

Tartaric acid

-

Aluminum chloride (AlCl₃)

-

Sodium aluminate (NaAlO₂) solution (50 wt%)

-

Strong aqueous ammonia

-

Sodium hydroxide (NaOH) solution

-

Reaction vessel with a reflux condenser and stirrer

Procedure:

-

Initial Reaction:

-

Prepare a 37.5 wt% aqueous solution of tartaric acid.

-

Heat the solution to 90-100 °C and allow it to reflux for 1 hour.[2]

-

-

Addition of Aluminum Chloride:

-

While stirring, slowly add aluminum chloride to the hot tartaric acid solution.

-

Continue the reflux reaction for 2-4 hours. During this time, hydrogen chloride gas will be evolved, which should be neutralized using a sodium hydroxide solution trap.[2]

-

-

Addition of Sodium Aluminate:

-

Cooling and pH Adjustment:

-

Final Product:

-

Filter any insoluble materials from the solution to obtain the liquid this compound crosslinker product. The final product should have an aluminum content of 3.0-4.5%.[2]

-

Visualized Experimental Workflow

The following diagram illustrates the workflow for the hydrothermal synthesis of this compound.

Caption: Workflow for the hydrothermal synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. CN104232058A - Preparation method of this compound crosslinking agent for polymer water-base fracturing - Google Patents [patents.google.com]

- 3. [PDF] A Study on the Synthesis of this compound from Aluminum Chloride Solutions | Semantic Scholar [semanticscholar.org]

- 4. A Study on the Synthesis of this compound from Aluminum Chloride Solutions -Resources Recycling | 학회 [koreascience.kr]

Application Notes and Protocols for Utilizing Aluminum Tartrate as a Mordant in Textile Dyeing

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mordanting is a critical step in textile dyeing, facilitating the bond between the dye and the fiber to ensure vibrant, lasting color. Aluminum salts are among the most common and non-toxic mordants used in natural dyeing. While aluminum sulfate (alum) is widely used, the addition of tartaric acid or its salt, cream of tartar (potassium bitartrate), can significantly enhance dyeing outcomes, particularly on protein fibers like wool and silk. The combination of aluminum ions and tartaric acid in the mordant bath leads to the formation of aluminum tartrate complexes, which can improve the brightness of colors and the softness of the textile fibers.[1][2] This document provides detailed application notes and protocols for the use of this compound, generated in situ from aluminum sulfate and cream of tartar, as a mordant in textile dyeing.

I. Principle of this compound Mordanting

This compound acts as a bridge between the textile fiber and the dye molecule. The aluminum ions form coordination complexes with both the functional groups on the fiber surface (e.g., hydroxyl groups in cellulose or amino and carboxyl groups in proteins) and the dye molecules.[3][4] Tartaric acid, a dicarboxylic acid, can chelate with the aluminum ions, influencing the charge and structure of the aluminum complex. This chelation can lead to a more effective binding of the dye to the fiber, resulting in improved colorfastness and potentially altered color shades. The use of cream of tartar with alum is reported to brighten many colors and help keep wool fibers soft.[1][5]

II. Quantitative Data Presentation

The effectiveness of a mordant is determined by various factors, including the resulting color, its fastness to washing and light, and the dye uptake by the fiber. The following tables summarize quantitative data from studies on aluminum-based mordants.

Table 1: Comparison of Colorfastness to Laundering for Different Aluminum Mordants on Cotton

| Dye | Mordant (Concentration % owf) | Gray Scale Rating (Color Change) |

| Coreopsis | Aluminum Acetate (5%) | 3.11 |

| Aluminum Acetate (10%) | 3.00 | |

| Aluminum Acetate (20%) | 3.05 | |

| Aluminum Potassium Sulfate (5%) | 2.0 | |

| Aluminum Potassium Sulfate (10%) | 2.0 | |

| Aluminum Potassium Sulfate (20%) | 2.5 | |

| Weld | Aluminum Acetate (5%) | Higher than APS |

| Aluminum Potassium Sulfate (20%) | Lower than AA | |

| Madder | Aluminum Acetate | Not significantly different from APS |

| Aluminum Potassium Sulfate | Not significantly different from AA |

Source: Adapted from studies on the comparison of aluminum mordants on cotton.[6][7] Note: A higher Gray Scale rating indicates less color change and better fastness.

Table 2: CIE Lab* Color Coordinates for Cotton Dyed with Pomegranate Bark Extract

| Mordant | L* (Lightness) | a* (Redness/Greenness) | b* (Yellowness/Blueness) | C* (Chroma) | h° (Hue Angle) |

| Alum | 85.62 (on Tencel) | -1.58 | 26.16 | 26.21 | 91-93 |

| Iron (II) Sulfate | 62.74 (on Viscose) | - | - | 22.25 | 72-78 |

Source: Adapted from a study on the effect of different mordants on natural dyeing.[8] Note: These values represent the color obtained on different cellulosic fibers and illustrate the significant impact of the mordant choice on the final shade.

III. Experimental Protocols

The following protocols detail the preparation and application of an this compound mordant, generated in situ from aluminum sulfate and cream of tartar, for both protein and cellulose fibers.

Protocol 1: Mordanting Protein Fibers (Wool, Silk) with this compound

Materials:

-

Textile fibers (e.g., wool, silk), scoured

-

Potassium aluminum sulfate (alum)

-

Cream of tartar (potassium bitartrate)

-

Large stainless steel or enamel pot (dedicated to dyeing)

-

Heat source

-

Stirring rod (stainless steel or glass)

-

Weighing scale

-

Gloves and dust mask

Procedure:

-